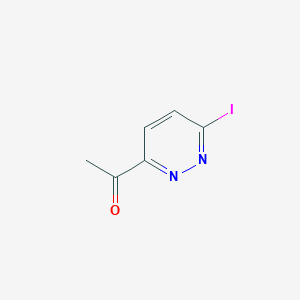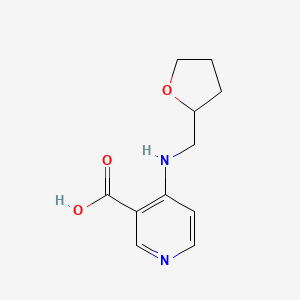
(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a difluorophenyl group, a piperidinyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a difluorobenzene derivative.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the difluorophenyl group or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular uptake. Its difluorophenyl group can enhance binding affinity and specificity in biological assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding to hydrophobic pockets, while the piperidine ring may interact with polar or charged residues. The propanoic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(3,5-Dichlorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- ®-3-(3,5-Dimethylphenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid
- ®-3-(3,5-Difluorophenyl)-3-(1-(ethylsulfonyl)piperidin-4-yl)propanoic acid
Uniqueness
The uniqueness of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid lies in its difluorophenyl group, which can enhance binding affinity and specificity. The combination of the piperidine ring and the propanoic acid moiety also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19F2NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C15H19F2NO4S/c1-23(21,22)18-4-2-10(3-5-18)14(9-15(19)20)11-6-12(16)8-13(17)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,19,20)/t14-/m1/s1 |
Clave InChI |
LIYBQFPHBUWLLP-CQSZACIVSA-N |
SMILES isomérico |
CS(=O)(=O)N1CCC(CC1)[C@@H](CC(=O)O)C2=CC(=CC(=C2)F)F |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)C(CC(=O)O)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


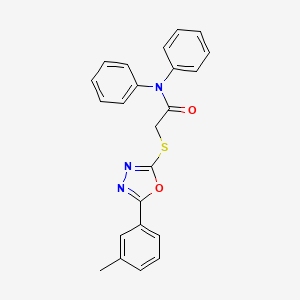
![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)

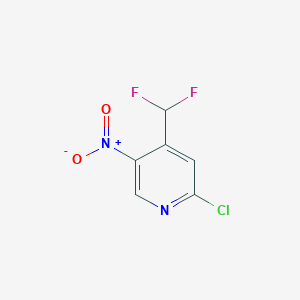
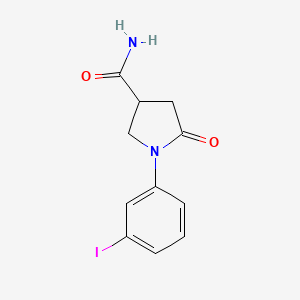


![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)
